Benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone belongs to a family of small molecule inhibitors of the PIKFYVE kinase. [] This family of compounds, termed the WX8-family, shares a common benzaldehyde [2,6-di(4-morpholinyl)-4-pyrimidinyl]hydrazone (WWL) scaffold. [] These compounds were initially identified through high-throughput screening efforts aimed at identifying disruptors of lysosome homeostasis. []
Benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone and its analogs primarily exert their biological effects through the specific inhibition of the PIKFYVE kinase. [] PIKFYVE is a lipid kinase involved in regulating various aspects of endosome and lysosome dynamics. [] By inhibiting PIKFYVE, these compounds disrupt several crucial processes within the cell:
Interestingly, while these compounds disrupt heterotypic lysosome fusion, they do not prevent homotypic lysosome fusion (fusion between two lysosomes). [] This selectivity highlights their specific mechanism of action and potential as tools to dissect different types of lysosomal fusion events.
The primary application of benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone and its analogs lies in their potential as therapeutic agents for treating autophagy-dependent diseases, particularly cancer. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8